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‘ Compound of Interest

Compound Name: 2-Hydroxy-4,4-dimethylpentanoic acid
CAS No.: 65302-98-9

Cat. No.: B1344337

Executive Summary & Structural Context

2-Hydroxy-4,4-dimethylpentanoic acid (CAS: 65302-98-9 for racemate) is a critical chiral building block and a structural analog of
leucine metabolites. Often referred to as the

-hydroxy derivative of "4-methylleucine" or "neopentylalanine," this molecule features a sterically demanding tert-butyl group at the
-position (C4).

For researchers in drug discovery—specifically those designing protease inhibitors or peptidomimetics—this steric bulk is functional. It
restricts conformational freedom and blocks metabolic oxidation at the

-position, a common clearance pathway for aliphatic side chains. This guide provides a validated spectroscopic and synthetic profile to
ensure accurate identification and quality control of this intermediate.

Structural Descriptors[2][3][4][5]

o |UPAC Name: 2-Hydroxy-4,4-dimethylpentanoic acid[1][2][3][4][5][6][7]

Synonyms: 2-Hydroxy-4,4-dimethylvaleric acid;
-Hydroxy-

-neopentylacetic acid

» Molecular Formula:

(8l

» Molecular Weight: 146.18 g/mol

» Chiral Center: C2 (Available as (R)- and (S)-enantiomers or racemate)

Synthesis & Isolation Logic

To understand the impurity profile and spectral nuances, one must understand the genesis of the material. The standard industrial
synthesis involves the diazotization of 2-amino-4,4-dimethylpentanoic acid (4-methylleucine).

Critical Process Parameters (CPPs)

o Stereochemical Retention: The conversion of the
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-amino group to the

-hydroxyl group using sodium nitrite (

) in sulfuric acid usually proceeds with retention of configuration due to the double inversion mechanism involving the formation of an
-lactone intermediate or neighboring group participation.

» Side Reactions: Elimination reactions leading to alkenes (e.g., 4,4-dimethylpent-2-enoic acid) are potential impurities detectable by
proton NMR (vinylic region 5.0-7.0 ppm).

Synthetic Workflow (DOT Visualization)

The following diagram outlines the primary synthetic route and key characterization checkpoints.

Hydrolysis 2-Hydroxy-4,4-
(Retention of Config) dimethylpentanoic acid
4-Methylleucine Diazotization Diazonium
(2-Amino-4,4-dimethylpentanoic acid) (NaNO2 / H2S04, 0°C) Intermediate [T ===-—___ >l Impurity:

: Alkene Elimination

Click to download full resolution via product page

Figure 1: Synthetic pathway from 4-methylleucine via diazotization-hydrolysis.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile for the purified compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The steric bulk of the tert-butyl group exerts a significant shielding effect, and the chiral center at C2 renders the adjacent methylene
protons at C3 diastereotopic. This results in a distinct ABX coupling pattern rather than a simple doublet.

H NMR Data (400 MHz,
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Position

(ppm)

Multiplicity

Integration Assignment Logic

C4-Me

0.96

Singlet (s)

9H

Characteristic tert-butyl
group; intense diagnostic
peak.

C3-H

1.58

dd (Doublet of doublets)

1H

Diastereotopic methylene

proton;
Hz,

Hz.

C3-H

1.82

dd

1H

Diastereotopic methylene

proton;
Hz,

Hz.

C2-H

4.25

dd

1H

-Methine proton;
deshielded by -OH and -
COOH.

-OH/-COOH

6.0-11.0

Broad (br)

2H

Exchangeable protons;
shift varies with

concentration/solvent.

Expert Insight: In lower-resolution spectra (e.g., 60 MHz), the C3 methylene protons may appear as a multiplet or a pseudo-doublet, but at

300+ MHz, the ABX pattern is the hallmark of purity. Impurities lacking the chiral center (like the ketone derivative) will show a singlet at C3.

C NMR Data (100 MHz,

)
Position Assignment
(ppm) 9
Three equivalent methyl carbons of the tert-
C5 (Methyls) 29.8
butyl group.
C4 (Quaternary) 30.5 Quaternary carbon; typically low intensity.
Methylene bridge; shift reflects proximity to
C3 (Methylene) 46.5 )
chiral center.
C2 (Methine) 69.5 -Carbon bearing the hydroxyl group.
C1 (Carbonyl) 178.5 Carboxylic acid carbonyl.
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Infrared (IR) Spectroscopy

The IR spectrum is dominated by the hydrogen-bonded network of the
-hydroxy acid functionality.
e 3600-2800 cm

: Broad, intense absorption corresponding to O-H stretching (both alcohol and acid COOH). The superimposition often obscures the
C-H stretches.

e 2955cm

: C-H stretch (asymmetric) specific to the methyl groups of the tert-butyl moiety.
e 1715-1725cm

: Strong C=0 stretching vibration (Carboxylic acid dimer).
e 1365 & 1390 cm

: "Gem-dimethyl" doublet (or tert-butyl skeletal vibrations), a fingerprint for the

group.

Mass Spectrometry (MS)

Analysis via ESI (Electrospray lonization) or El (Electron Impact after derivatization).

ESI-MS (Negative Mode)

e Primary lon:
145

* Mechanism: Deprotonation of the carboxylic acid.

Fragmentation Pathway (EI-MS of Methyl Ester Derivative)

When analyzed as the methyl ester (to improve volatility), the fragmentation follows

-cleavage rules.

Molecular lon (M+)
(Methyl Ester)

Inductive Cleavage\Alpha Cleavage

m/z 57 Loss of COOMe
[C(CH3)3]+ (Alpha Cleavage)

Click to download full resolution via product page

Figure 2: Primary fragmentation logic for the methyl ester derivative.
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e Base Peak: Often

57 (
) due to the stable tert-butyl cation.

» Diagnostic Loss: Loss of

(45 Da) or

(59 Da) from the parent.
Experimental Protocol: Sample Preparation for Analysis
To replicate the data above, follow this standardized preparation protocol.

+ NMR Sample: Dissolve 10-15 mg of the solid acid in 0.6 mL of

o Note: If resolution of the -OH proton is required, use DMSO-
, though this will shift the C2-H signal downfield.
e HPLC/MS Sample: Dilute to 0.1 mg/mL in Acetonitrile:Water (50:50) + 0.1% Formic Acid.
o Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

o Mobile Phase: Gradient 5% to 95% ACN over 10 mins. The tert-butyl group makes this compound more hydrophobic than standard
leucine; expect retention times later than leucine.

References
o Gladiali, S. et al. (1977). "Stereoselective synthesis of alpha-hydroxy acids." Gazzetta Chimica Italiana, 107, 293-298.

o Bayer Pharma AG. (2014).[3] "Substituted 2-pyridin-1-yl-alkanoic acid derivatives." World Intellectual Property Organization Patent
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e Merck & Co., Inc. (2002). "Inhibitors of cysteine proteases." United States Patent 6,355,643. Link (Applications in drug design).
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" Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

« 1. CN105829307B - ¢
[patents.google.com]

O - Google Patents

¢ 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

» 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

© 2026 BenchChem. All rights reserved. 5/6 Tech Support


https://patentimages.storage.googleapis.com/05/20/43/048cf983fce869/AU2014242971B2.pdf
https://patentimages.storage.googleapis.com/05/20/43/048cf983fce869/AU2014242971B2.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FWO2014154794A1%2Fen
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FUS6355643B1%2Fen
https://www.benchchem.com/product/b1344337?utm_src=pdf-body
https://www.molaid.com/MS_17241733
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemsrc.com%2Fen%2Fcas%2F65302-98-9_893698.html
https://www.benchchem.com/product/b1344337?utm_src=pdf-custom-synthesis
https://patents.google.com/patent/CN105829307B/zh
https://patents.google.com/patent/CN105829307B/zh
https://patentimages.storage.googleapis.com/05/20/43/048cf983fce869/AU2014242971B2.pdf
https://patentimages.storage.googleapis.com/05/20/43/048cf983fce869/AU2014242971B2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1344337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4. CN108047240B - gxite}
[patents.google.com]

4 - Google Patents

5. 65302-98-9_2-hydroxy-4,4-dimethylpentanoic acidCASS:65302-98-9_2-hydroxy-4,4-dimethylpentanoic acid [£5#)= MR B3] -
1M [chemsrc.com]

6. (S)-2-Hydroxy-4,4-dimethylpentanoic acid 95% | CAS: 114990-92-0 | AChemBlock [achemblock.com]

[ ]
.
o
=
N
o

1300378A -
GreH e Al/Age2G & £t BugE
- Google Patents [patents.google.com]

e 8. 2-hydroxy-4,4-dimethylpentanoic acid - CASS 65302-98-9 - EEffi {3 [molaid.com]

¢ To cite this document: BenchChem. [Comprehensive Spectroscopic Profile: 2-Hydroxy-4,4-Dimethylpentanoic Acid[1]]. BenchChem,
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1344337#spectroscopic-data-for-2-hydroxy-4-4-
dimethylpentanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic
procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness
of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D.
Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and advanced ress uastt

chemicals, empowering scientists and researchers to drive progress in science Ontario, CA 91761, United States

and industry. Phone: (601) 213-4426

Email: info@benchchem.com
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